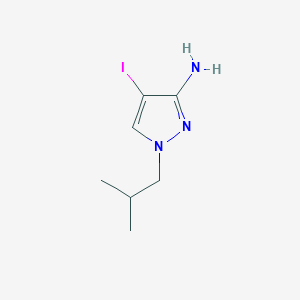

4-Iodo-1-isobutyl-1H-pyrazol-3-amine

Description

4-Iodo-1-isobutyl-1H-pyrazol-3-amine is a pyrazole derivative featuring an iodine atom at the 4-position and an isobutyl group at the 1-position. This compound serves as a critical intermediate in synthetic chemistry, particularly in cross-coupling reactions to generate substituted pyrazoles with tailored pharmacological or material properties. Its iodine substituent enhances reactivity in nucleophilic substitutions or metal-catalyzed couplings, while the isobutyl group contributes to lipophilicity and steric effects.

Properties

CAS No. |

1354706-80-1 |

|---|---|

Molecular Formula |

C7H12IN3 |

Molecular Weight |

265.09 |

IUPAC Name |

4-iodo-1-(2-methylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C7H12IN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |

InChI Key |

GFZNPWXSWFBQIQ-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C=C(C(=N1)N)I |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Reactivity

The table below summarizes key structural analogs and their properties:

Key Observations:

Reactivity :

- The iodine atom in this compound facilitates substitution reactions (e.g., Buchwald-Hartwig amination) but may reduce stability due to its size and electronegativity. In contrast, alkyl substituents like isopropyl (in 4-Isopropyl-1H-pyrazol-3-amine) enhance steric hindrance, slowing reactivity but improving stability .

- The low yield (17.90%) in synthesizing N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights challenges in coupling reactions involving bulky substituents like cyclopropyl and pyridinyl groups .

Physical Properties :

- The melting point of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104.0–107.0°C) reflects its crystalline nature, likely influenced by hydrogen bonding from the amine group and π-stacking from the pyridinyl ring .

- Substituted pyrazoles with sulfur-containing groups (e.g., methylthiopropyl in 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit distinct IR absorption bands (e.g., 3298 cm⁻¹ for N-H stretching) and altered solubility profiles .

Synthetic Utility: this compound’s iodine atom makes it a superior intermediate for metal-catalyzed couplings compared to non-halogenated analogs. However, its synthesis and purification may require specialized conditions (e.g., copper(I) bromide catalysis, cesium carbonate base) . 4-Isopropyl-1H-pyrazol-3-amine, lacking a halogen, is more suited for direct alkylation or acylation reactions in agrochemical synthesis .

Research Findings and Limitations

- Structural Insights : The iodine substituent in this compound significantly lowers the energy barrier for nucleophilic aromatic substitution, as demonstrated in its use to synthesize pyridinyl-substituted pyrazoles .

- Yield Challenges : The modest yield (17.90%) in suggests competing side reactions or steric hindrance from the isobutyl group. Optimizing reaction time, temperature, or catalyst loading could improve efficiency.

- Data Gaps: Limited data on the target compound’s melting point, solubility, and stability underlines the need for further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.